molecular formula C18H15FN2OS B2442408 N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide CAS No. 292057-34-2

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

Cat. No. B2442408
M. Wt: 326.39
InChI Key: ZHKIDRNEEXYPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.

Scientific Research Applications

Antimicrobial Properties

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Research indicates that specific fluorobenzamides containing thiazole and thiazolidine show promise as antimicrobial analogs. These compounds exhibit significant activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these molecules is crucial for enhancing their antimicrobial effectiveness. Notably, certain derivatives demonstrate potent activity at minimal inhibitory concentrations (MICs) against selected bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

The fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxic activity in vitro against sensitive human breast cancer cell lines while being inactive against other cell lines, indicating a selective antitumor effect. The study suggests that these compounds' efficacy against cancer cells may be due to their ability to induce cytochrome P450 CYP1A1, a key enzyme in their antitumor mechanism (Hutchinson et al., 2001).

Photodegradation Studies

The photodegradation behavior of thiazole-containing compounds, similar to N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, has been investigated to understand their stability under light exposure. Studies show that specific thiazole compounds degrade into unique products upon photo-irradiation, involving reactions with singlet oxygen. This research provides valuable insights into the stability and degradation pathways of thiazole-containing pharmaceuticals, highlighting the importance of considering photostability in the development of new drugs (Wu, Hong, & Vogt, 2007).

Anticonvulsant Effects

Research into 4-thiazolidinone derivatives, which share a structural similarity with N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, indicates potential anticonvulsant properties. These compounds have been shown to exhibit significant anticonvulsant activity in models of epilepsy. The presence of the 4-thiazolidinone ring, known for its anticonvulsant pharmacophore, suggests that modifications in the benzamide structure could yield new therapeutic agents for the treatment of convulsive disorders (Faizi et al., 2017).

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKIDRNEEXYPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

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